molecular formula C25H42O4 B562756 Ursodeoxycholic Acid Methyl Ester-d5 CAS No. 93701-19-0

Ursodeoxycholic Acid Methyl Ester-d5

Cat. No.: B562756
CAS No.: 93701-19-0
M. Wt: 411.638
InChI Key: GRQROVWZGGDYSW-IMKCYHQTSA-N
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Description

Ursodeoxycholic Acid Methyl Ester-d5, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 411.638. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ursodeoxycholic Acid-d5 Methyl Ester, also known as Ursodeoxycholic Acid Methyl Ester-d5, primarily targets the liver cells, specifically hepatocytes and cholangiocytes . It exerts anticholestatic effects in various cholestatic disorders . In early-stage primary biliary cirrhosis and primary sclerosing cholangitis, the protection of injured cholangiocytes against the toxic effects of bile acids might prevail .

Mode of Action

Ursodeoxycholic Acid-d5 Methyl Ester works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .

Biochemical Pathways

The compound is involved in various biochemical pathways. It exerts hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . It also stimulates impaired hepatocellular secretion by mainly post-transcriptional mechanisms, including stimulation of synthesis, targeting, and apical membrane insertion of key transporters .

Pharmacokinetics

It is known that the compound is a precursor to manufacture udca (ursodeoxycholic acid), which is useful in cholesterol gallstone dissolution and fish growth promotion .

Result of Action

The compound has been found to be potent against HepG2 cells, causing G0/G1 arrest and inducing reactive oxygen species (ROS), mitochondrial membrane potential loss, and autophagy, which may in turn lead to apoptosis . It is also more stable than DHA, which in part accounts for the increased anticancer activity .

Biochemical Analysis

Biochemical Properties

Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is the Candida antarctica lipase B, which catalyzes the regioselective transesterification of methyl acetoacetate with Ursodeoxycholic Acid . This interaction is crucial for the synthesis of new acetoacetate-Ursodeoxycholic Acid hybrids, which have potential therapeutic applications. Additionally, Ursodeoxycholic Acid-d5 Methyl Ester interacts with other enzymes involved in bile acid metabolism, influencing the overall metabolic pathways of bile acids .

Cellular Effects

Ursodeoxycholic Acid-d5 Methyl Ester has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ursodeoxycholic Acid-d5 Methyl Ester has been shown to exert hepatoprotective effects by regulating amino acid, flavonoid, and fatty acid metabolic pathways . This regulation helps in maintaining liver function and protecting hepatocytes from damage. Moreover, the compound’s impact on cell signaling pathways can lead to changes in gene expression, further influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of Ursodeoxycholic Acid-d5 Methyl Ester involves several intricate processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ursodeoxycholic Acid-d5 Methyl Ester has been found to cause cell cycle arrest and induce reactive oxygen species, mitochondrial membrane potential loss, and autophagy, which may lead to apoptosis . These molecular interactions highlight the compound’s potential as a therapeutic agent, particularly in the context of hepatocellular carcinoma .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ursodeoxycholic Acid-d5 Methyl Ester change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, time course experiments and stability assessments using high-performance liquid chromatography-mass spectrometry have revealed that Ursodeoxycholic Acid-d5 Methyl Ester is more stable than its non-deuterated counterpart . This increased stability contributes to its prolonged effects on cellular processes, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of Ursodeoxycholic Acid-d5 Methyl Ester vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. For instance, in studies involving hepatocellular carcinoma, higher doses of Ursodeoxycholic Acid-d5 Methyl Ester have been associated with increased cell cycle arrest and apoptosis . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall safety and efficacy of the compound in therapeutic applications .

Metabolic Pathways

Ursodeoxycholic Acid-d5 Methyl Ester is involved in several metabolic pathways, including those related to amino acid, flavonoid, and fatty acid metabolism . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to regulate the expression of key enzymes involved in bile acid metabolism, thereby affecting the overall metabolic pathways of bile acids . These interactions highlight the compound’s role in maintaining metabolic homeostasis and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Ursodeoxycholic Acid-d5 Methyl Ester within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . For instance, Ursodeoxycholic Acid-d5 Methyl Ester is known to interact with bile acid transporters, influencing its distribution within the liver and other tissues . These interactions are essential for the compound’s hepatoprotective effects and its role in cholesterol gallstone dissolution.

Subcellular Localization

The subcellular localization of Ursodeoxycholic Acid-d5 Methyl Ester plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Ursodeoxycholic Acid-d5 Methyl Ester has been observed to localize within the mitochondria, where it influences mitochondrial membrane potential and induces autophagy . This subcellular localization is crucial for the compound’s therapeutic effects and its ability to modulate cellular processes at the molecular level.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1/i9D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-IMKCYHQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662226
Record name Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93701-19-0
Record name Cholan-24-oic-2,2,3,4,4-d5 acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93701-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3alpha,5beta)-3,7-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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